L-Histidine, methyl ester

Enzyme inhibition Histidine decarboxylase Structure-activity relationship

Choose L-Histidine methyl ester dihydrochloride for its unique, non-interchangeable function. Unlike L-histidine (substrate, Km 0.4 mM), this compound acts as a potent competitive inhibitor of histidine decarboxylase (Ki 1.8 μM). Essential for studies on histamine biosynthesis, coagulation (thrombin/plasmin differentiation), and solution-phase peptide synthesis where optical purity is critical. Substitution with alternative esters yields different hydrolysis profiles; this specific methyl ester guarantees reproducible results.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 7389-87-9
Cat. No. B555030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine, methyl ester
CAS7389-87-9
Synonyms7389-87-9; L-Histidinemethylesterdihydrochloride; H-His-OMe.2HCl; MethylL-histidinatedihydrochloride; (S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride; L-(+)-HistidineMethylEsterDihydrochloride; SBB003205; Methyl(2S)-2-amino-3-(3H-imidazol-4-yl)propanoateDihydrochloride; HistidineMethylEsterDihydrochloride; C7H11N3O2.2HCl; methyl(2S)-2-amino-3-imidazol-4-ylpropanoate,chloride,chloride; L(+)-Histidinemethylesterdihydrochloride; PubChem10904; AC1MC3AR; H-D-His-OMe.2HCl; H15403_ALDRICH; KSC497Q4J; SCHEMBL703118; 53360_FLUKA; CTK3J7844; DWAYENIPKPKKMV-ILKKLZGPSA-N; MolPort-003-936-087; ACT08730; ANW-36410; MFCD00012701
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
InChIInChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyBXRMEWOQUXOLDH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine Methyl Ester Dihydrochloride CAS 7389-87-9: Technical Specifications and Procurement Baseline


L-Histidine methyl ester dihydrochloride (CAS 7389-87-9) is a protected amino acid derivative in which the carboxyl group of L-histidine is esterified with methanol, yielding a crystalline dihydrochloride salt with a molecular formula of C₇H₁₃N₃O₂·2HCl and a molecular weight of 242.10 g/mol . The compound exhibits a melting point of 207–210°C with decomposition, a specific optical rotation of +8° to +11° (c=2, H₂O), and high water solubility (100 g/L) that facilitates its use in aqueous reaction systems [1]. It is primarily utilized as a protected building block in solution-phase peptide synthesis and as a precursor for synthesizing imidazopyridine derivatives via the Pictet–Spengler reaction and metal-chelating ligands such as N-methacryloyl-(L)-histidine methyl ester .

Why L-Histidine Methyl Ester Dihydrochloride Cannot Be Casually Substituted with Other Histidine Derivatives


While multiple histidine derivatives are commercially available for research and industrial applications, the methyl ester dihydrochloride form offers a distinct combination of properties that generic substitution cannot replicate. Unlike the free base form (L-histidine, CAS 71-00-1), the methyl ester modification eliminates the free carboxyl group, enabling direct incorporation into peptide chains without competing side reactions and conferring irreversible inhibition of histidine decarboxylase with a Ki of 1.8 × 10⁻⁶ M—a property lost upon further substitution [1]. Compared to the monohydrochloride salt (CAS 18684-16-7), the dihydrochloride form provides enhanced aqueous solubility due to the presence of two chloride counterions, which is critical for reactions requiring high substrate concentrations . These functional distinctions render casual interchange among histidine-class compounds scientifically invalid for applications requiring defined reactivity and solubility profiles.

Quantitative Differentiation Evidence: L-Histidine Methyl Ester Dihydrochloride vs. Structural Analogs and In-Class Alternatives


Histidine Decarboxylase Inhibition: Methyl Ester (Ki = 1.8 µM) vs. Substituted Derivatives (Complete Loss of Activity)

L-Histidine methyl ester (1) exhibits potent inhibition of rat stomach histidine decarboxylase with a Ki of 1.8 × 10⁻⁶ M. Substitution at various positions on the imidazole ring or modifications to the ester functionality resulted in a decrease or complete loss of inhibitory activity. Among 28 histidine derivatives tested, only the unsubstituted methyl ester retained significant potency, establishing a strict structure-activity requirement for enzyme inhibition [1].

Enzyme inhibition Histidine decarboxylase Structure-activity relationship

Catalytic Efficiency in Enantiomeric Ester Hydrolysis: Methyl Ester (1b) vs. Free Carboxylate Form (1a)

A comparative analysis of N-decanoyl-L-histidine (1a, free carboxylate) and its methyl ester (1b) in CTABr micellar systems revealed that the carboxylate form exhibits enhanced reactivity through intramolecular hydrogen-bonding between the carboxylate and imidazole groups. This cooperative effect is absent in the methyl ester form, which serves as a critical negative control for elucidating catalytic mechanisms. The study established that the free carboxylate ion of 1a significantly enhances imidazole reactivity, whereas the esterified form (1b) lacks this intramolecular activation [1].

Enantioselective catalysis Micellar catalysis Hydrolysis kinetics

Crystal Structure Differentiation: Methyl Ester Dihydrochloride vs. Histidine Hydrochloride Monohydrate

Crystallographic analysis demonstrates that the title compound, C₇H₁₃N₃O₂²⁺·2Cl⁻, possesses distances and angles quite similar to those for histidine hydrochloride monohydrate, except for the distances within the ester functionality. This structural conservation of the histidine backbone, combined with the distinct ester geometry, provides a well-defined molecular scaffold that retains native histidine conformation while presenting a protected carboxyl terminus suitable for peptide coupling [1].

Crystallography Structural biology Solid-state characterization

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Form

L-Histidine methyl ester dihydrochloride exhibits solubility of 100 g/L in water, which is markedly enhanced compared to the free base form of L-histidine methyl ester. This solubility differential arises from the presence of two chloride counterions that facilitate aqueous dissolution. The high aqueous solubility is critical for applications requiring concentrated reaction solutions, including solution-phase peptide synthesis and aqueous enzymatic assays [1].

Formulation development Aqueous chemistry Peptide synthesis

Catalytic Efficiency in Synthetic Microperoxidase Systems: HGGH vs. HGH Complexes

In hemin-peptide complexes designed as microperoxidase models, the HGGH complex (hemin-2(18)-glycyl-glycyl-L-histidine methyl ester) demonstrated slightly higher catalytic efficiency compared to the HGH complex (hemin-2(18)-glycyl-L-histidine methyl ester) in the oxidation of substrates including p-cresol, L-tyrosine methyl ester, and ABTS by H₂O₂. The enhanced efficiency of HGGH was attributed to the longer and less strained peptide arm, which facilitates formation of more stable intermediate complexes [1].

Biomimetic catalysis Heme proteins Peroxidase models

Enantioselective Kinetic Resolution: Thioamide-Modified 1-Methylhistidine Methyl Ester as an Efficient Organocatalyst

N-thiobenzoyl 1-methyl-histidine methyl ester (3k), a low-molecular-weight and easily prepared derivative of the histidine methyl ester scaffold, efficiently catalyzes the kinetic resolution of racemic secondary alcohols. Comparison of amide catalyst 3c and thioamide catalyst 3k revealed that thioamide modification improves enantioselectivity, establishing this histidine methyl ester-derived scaffold as a versatile platform for asymmetric acyl-transfer catalysis [1].

Asymmetric catalysis Kinetic resolution Organocatalysis

Validated Application Scenarios for L-Histidine Methyl Ester Dihydrochloride Based on Quantitative Differentiation Evidence


Histidine Decarboxylase Inhibition Studies Requiring Unmodified Methyl Ester

Based on the direct comparative evidence that only the unsubstituted methyl ester of L-histidine retains potent histidine decarboxylase inhibitory activity (Ki = 1.8 × 10⁻⁶ M), while substituted derivatives exhibit decreased or complete loss of inhibition, this compound is specifically validated for enzymatic studies of histidine decarboxylase from rat stomach or homologous mammalian systems. Researchers investigating histamine biosynthesis pathways or screening for decarboxylase modulators should procure the dihydrochloride salt of the unmodified methyl ester rather than any substituted histidine derivative [1].

Solution-Phase Peptide Synthesis Requiring Protected C-Terminus with High Aqueous Solubility

The dihydrochloride salt form provides aqueous solubility of 100 g/L, substantially exceeding that of the free base. This property, combined with the methyl ester protection of the carboxyl terminus, validates the compound for solution-phase peptide synthesis protocols requiring high substrate concentrations in aqueous or mixed aqueous-organic solvent systems. The protected ester prevents undesired carboxylate-mediated side reactions during coupling steps, while the high solubility ensures efficient reaction kinetics [2].

Mechanistic Studies of Intramolecular Cooperativity in Histidine-Based Catalysis

The methyl ester form (1b) lacks the carboxylate-imidazole intramolecular hydrogen-bonding that enhances reactivity in the free carboxylate form (1a). This differential property validates the methyl ester as an essential negative control compound in micellar catalysis studies designed to isolate and quantify the contribution of carboxylate-imidazole cooperativity to overall catalytic efficiency. Researchers investigating charge-relay mechanisms or enzyme-mimetic catalytic systems should include this compound to establish mechanistic baselines [3].

Synthesis of Chiral Organocatalysts for Enantioselective Kinetic Resolution

Derivatization of the L-histidine methyl ester scaffold yields efficient chiral organocatalysts such as N-thiobenzoyl 1-methyl-histidine methyl ester (3k), which demonstrates improved enantioselectivity in kinetic resolution of racemic secondary alcohols compared to amide analogs. The parent dihydrochloride compound serves as the essential starting material for synthesizing this class of low-molecular-weight, easily prepared acyl-transfer catalysts for asymmetric synthesis applications [4].

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